1,3-Oxazinane
Overview
Description
Synthesis Analysis
The synthesis of 1,3-oxazinane and its derivatives often involves Mannich condensation processes, among other strategies. For instance, Qi Xue et al. (2019) synthesized two heterocyclic 1,3-oxazinane molecules under different Mannich condensation processes, leading to the formation of nitro- and azide-substituted energetic compounds with promising application prospects in melt-cast explosives due to their high thermal stability and insensitivity (Qi Xue et al., 2019). Additionally, Jean-Rene Ella-Menye et al. (2005) reported a novel synthesis route for chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, showcasing the compound's utility in creating chiral intermediates for pharmaceutical development (Jean-Rene Ella-Menye et al., 2005).
Molecular Structure Analysis
The molecular structure of 1,3-oxazinane is characterized by its compact skeleton, which offers several modifiable sites for chemical reactions. This structural flexibility allows for the synthesis of a wide range of derivatives with varied functional groups, significantly broadening its application spectrum in both materials science and pharmaceutical chemistry.
Chemical Reactions and Properties
1,3-Oxazinane derivatives participate in a variety of chemical reactions, including nucleophilic ring-opening and cycloaddition reactions. These reactions are often regio- and stereo-selective, enabling the precise synthesis of complex molecules. For example, A. M. Hardman et al. (2013) demonstrated the urea-catalyzed construction of oxazinanes through formal [3 + 3] cycloaddition reactions, highlighting the method's efficiency and generality in producing highly functionalized oxazinanes (A. M. Hardman et al., 2013).
Scientific Research Applications
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Pharmacological Applications
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Materials Applications
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Synthesis of Heterocyclic Compounds
- 1,3-Oxazinane is used as an intermediate in the synthesis of a broad range of heterocyclic compounds .
- The synthetic methodologies for the synthesis of 1,3-oxazines, fused and spiro-1,3-oxazines can be classified into several groups: multicomponent reactions, cyclization reactions, and temperature-dependent Rh (II)-carbenoid-mediated 2 H -azirine ring expansion .
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Green Chemistry
- A catalyst-free cross-dehydrogenative coupling reaction promoted by visible light for the synthesis of 1,3-oxazines has been reported .
- When α-aminoalkylnaphthols/phenols, commonly known as Betti bases, are irradiated with white light-emitting diode (LED, 23 W) in dimethyl sulfoxide (DMSO) solvent in an open reaction vessel at room temperature, cyclization takes place via α-C–H activation of tertiary amine moiety and forms a new C–O bond .
- Biologically important 1,3-oxazines are obtained in 58–85% yields .
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Fluorescent Dyes
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Organic Synthesis
- 1,3-Oxazinane is used in various multicomponent reactions for the synthesis of diverse heterocyclic compounds .
- For instance, alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H imidazol-2-one undergo a smooth 1:1:1 addition reaction to produce 5H-imidazo[2,1-b][1,3]oxazines .
Safety And Hazards
The safety information for 1,3-Oxazinane indicates that it is a dangerous substance. The hazard statements include H226 and H314, which refer to its flammability and its ability to cause severe skin burns and eye damage, respectively . Precautionary measures include avoiding sparks, open flames, and hot surfaces (P210), keeping the container tightly closed (P233), and using explosion-proof electrical equipment (P240) .
Future Directions
The synthesis of 1,3-Oxazinane and its derivatives has potential applications in various fields, including the development of new pharmaceuticals and polymers . Future research may focus on exploring the chemistry involved in the ring-opening polymerization of sulfur-containing cyclic monomers, as well as providing an overview of the fundamental challenges involved in synthesizing sulfur-containing polymers .
properties
IUPAC Name |
1,3-oxazinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-2-5-4-6-3-1/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPOOAJESJYDLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301901 | |
Record name | 1,3-oxazinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Oxazinane | |
CAS RN |
14558-49-7 | |
Record name | 2H-1,3-Oxazine, tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014558497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14558-49-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-oxazinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-oxazinane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-1,3-OXAZINE, TETRAHYDRO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WM6T7ZJ9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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